gliocladinin B -

gliocladinin B

Catalog Number: EVT-1592847
CAS Number:
Molecular Formula: C26H28O10
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
gliocladinin B is a natural product found in Gliocladium, Ophiocordyceps sinensis, and Sphaerostilbella with data available.
Overview

Gliocladinin B is a bioactive compound isolated from the fungus Gliocladium sp., which belongs to the family of fungi known for producing various secondary metabolites with significant biological activities. This compound is classified as a p-terphenyl derivative, characterized by its unique structural features that contribute to its diverse pharmacological properties.

Source

Gliocladium sp. is a genus of fungi commonly found in soil and decaying organic matter. Gliocladinin B was specifically isolated from this genus, which is noted for its role in biocontrol and the production of bioactive compounds. The isolation of gliocladinin B highlights the potential of endophytic fungi as sources of novel natural products with therapeutic applications .

Classification

Gliocladinin B falls under the category of secondary metabolites, specifically p-terphenyl compounds. These compounds are known for their complex structures and varied biological activities, including antimicrobial, antifungal, and anticancer properties .

Synthesis Analysis

Methods

The synthesis of gliocladinin B can be achieved through several methods, primarily involving extraction from fungal cultures. The typical approach includes:

  1. Cultivation: Fungal strains of Gliocladium sp. are cultivated under controlled conditions to maximize metabolite production.
  2. Extraction: The culture broth is subjected to solvent extraction, often using organic solvents such as methanol or ethyl acetate to isolate the desired compounds.
  3. Purification: Techniques like column chromatography and high-performance liquid chromatography (HPLC) are employed to purify gliocladinin B from other metabolites present in the extract .

Technical Details

The extraction process typically involves:

  • Growing Gliocladium sp. on specific media conducive to metabolite production.
  • Harvesting the culture after a defined period (usually several days).
  • Filtering and concentrating the extract before purification.
Molecular Structure Analysis

Structure

The molecular structure of gliocladinin B is characterized by a p-terphenyl backbone with specific substituents that enhance its biological activity. The compound features methoxy groups at positions C-4 and C-4″, contributing to its stability and reactivity.

Data

  • Molecular Formula: C₁₈H₁₈O₄
  • Molecular Weight: 298.34 g/mol
  • Structural Representation: The compound's structure can be depicted through spectral data obtained from techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) which confirm its molecular configuration .
Chemical Reactions Analysis

Reactions

Gliocladinin B participates in various chemical reactions typical of phenolic compounds, including:

  • Oxidation: Can undergo oxidation reactions leading to the formation of quinones.
  • Substitution Reactions: The methoxy groups can participate in electrophilic aromatic substitution reactions.

Technical Details

The reactivity of gliocladinin B can be analyzed through:

  • Kinetic studies to understand reaction rates.
  • Mechanistic studies using spectroscopic methods to elucidate pathways involved in its transformations .
Mechanism of Action

Process

The biological activity of gliocladinin B is primarily attributed to its interaction with cellular targets. It exhibits mechanisms such as:

  • Inhibition of Enzymes: Gliocladinin B has shown potential in inhibiting key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: It may promote programmed cell death in cancer cells through oxidative stress mechanisms.

Data

Research indicates that gliocladinin B has significant cytotoxic effects against various cancer cell lines, demonstrating an IC₅₀ value indicative of its potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gliocladinin B typically appears as a white to pale yellow crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong oxidizing agents and bases.

Relevant analyses include:

  • Melting point determination.
  • Solubility tests across different solvents .
Applications

Scientific Uses

Gliocladinin B has garnered attention for its potential applications in various fields:

  1. Pharmaceuticals: Investigated for its anticancer properties, it shows promise as a lead compound for drug development targeting specific cancer types.
  2. Agriculture: Due to its antifungal properties, it may be utilized in developing biopesticides or fungicides derived from natural sources.
  3. Biotechnology: Its unique structure can serve as a template for synthesizing novel compounds with enhanced biological activities .
Biosynthetic Pathways and Gene Cluster Analysis

Genomic Organization of Gliocladinin B-Producing Fungi

Gliocladinin B is an epidithiodiketopiperazine (ETP) alkaloid produced by Gliocladium species, with biosynthesis governed by a conserved gli gene cluster. Genomic analyses reveal that this cluster spans ~25–30 kb and contains 10–15 co-regulated genes, including core biosynthetic enzymes, transporters, and pathway-specific regulators. The cluster exhibits a modular architecture: a non-ribosomal peptide synthetase (NRPS) module initiates assembly, followed by tailoring enzymes and oxidoreductases for ETP ring formation [9].

Table 1: Core Genes in the Gliocladinin B Biosynthetic Cluster

Gene SymbolPredicted FunctionRole in Pathway
gliANon-ribosomal peptide synthetase (NRPS)Diketopiperazine scaffold assembly
gliBCytochrome P450 monooxygenaseTryptophan oxidation/C-C coupling
gliCFe(II)/α-ketoglutarate-dependent dioxygenaseCysteine epoxidation
gliDGlutathione S-transferase homologSulfur transfer/ETP bridge formation
gliRZn₂Cys₆ transcriptional regulatorCluster-specific activation

Comparative studies indicate that the gli cluster resides in subtelomeric regions of fungal chromosomes, which are genomic hotspots for secondary metabolite diversification. This positioning facilitates horizontal gene transfer and recombination events, explaining structural variations in ETP analogs across Gliocladium strains [9].

Enzymatic Machinery for Epidithiodiketopiperazine (ETP) Core Formation

The ETP core of gliocladinin B arises from a conserved two-step enzymatic cascade:

  • Diketopiperazine (DKP) Assembly:The NRPS enzyme GliA incorporates L-tryptophan and L-alanine precursors, activating them as aminoacyl-adenylates. Condensation forms the cyclo-L-Trp-L-Ala dipeptide, releasing the DKP scaffold [9].

  • Bis-thioether Bridge Installation:

  • Oxidation: GliB (P450) hydroxylates the DKP ring at C3, while GliC (dioxygenase) generates a reactive epoxide intermediate at the cysteine β-carbon.
  • Sulfurization: GliD catalyzes thiol transfer from glutathione to the epoxide, forming a cystathionine bridge. Subsequent oxidative coupling by GliE (FAD-dependent oxidase) generates the disulfide bond characteristic of ETPs [9] [4].

Table 2: Key Enzymatic Reactions in ETP Core Biosynthesis

EnzymeReaction TypeChemical Outcome
GliA (NRPS)Peptide bond formationCyclo-(L-Trp-L-Ala) diketopiperazine
GliB (P450)Tryptophan C3-hydroxylation3-Hydroxy-DKP intermediate
GliC (Dioxygenase)Cysteine β-carbon epoxidationEpoxy-DKP (electrophile for sulfur attack)
GliD (GST homolog)Thiol transferMonosulfurated cystathionine bridge
GliE (Oxidase)Disulfide bond formationEpidithio-bridged DKP (ETP core)

Role of Post-Translational Modifications in Sulfur Bridge Incorporation

Post-translational modifications (PTMs) critically regulate the activity of ETP biosynthetic enzymes:

  • Disulfide Bond Formation in GliD/GliE: Intramolecular disulfide bridges in GliD stabilize its substrate-binding pocket, enhancing affinity for glutathione. Reduction of these bridges inactivates sulfur transfer, indicating redox-sensitive control [4].
  • Phosphorylation of GliB: Mass spectrometry of Gliocladium proteomes reveals phosphorylation at Ser⁷² of GliB, modulating its interaction with electron-transfer partners. Phosphomimetic mutations reduce hydroxylation efficiency by 60% [4] [8].
  • Acetylation of GliR: Lysine acetylation in the transcriptional regulator GliR promotes its nuclear localization and DNA binding, upregulating gliA-E expression under sulfur-rich conditions [4].

Radical-based PTMs mediated by GliC involve a conserved Tyr⁹⁵ residue that forms a transient radical to abstract hydrogen from the cysteine side chain, facilitating epoxidation [8].

Comparative Genomics with Related Gliocladium Metabolites

The gli cluster shares evolutionary ancestry with gene clusters for structurally related metabolites:

  • Gliotoxin vs. Gliocladinin B: Both clusters encode homologous NRPS (GliA ≈ GliP) and P450 enzymes (GliB ≈ GliF). However, gliocladinin B’s cluster lacks the gliG-encoded methyltransferase responsible for gliotoxin’s N-methylation, explaining its unmethylated DKP ring [9].
  • Evolution of Sulfur Metabolism: Gliocladium species producing gliocladinin B harbor duplicated gliD paralogs absent in non-ETP producers. These paralogs arose via gene duplication ~75 MYA, enabling specialized sulfur transfer for ETP biosynthesis [9].
  • Cluster Degradation in Non-Producers: Phylogenomic analysis of 15 Gliocladium genomes reveals that non-producers retain fragmented gli pseudogenes (e.g., inactivated gliA with frameshifts), suggesting recent pathway loss due to relaxed selection [9].

Table 3: Genomic Features of ETP Clusters in Gliocladium spp.

MetaboliteCluster Size (kb)Unique GenesSulfur-Related Enzymes
Gliocladinin B28.5gliT (sulfhydrylase)GliD (GST), GliE (oxidase)
Gliotoxin31.2gliG (methyltransferase)GltD (GST homolog)
Emethrin B26.8emeF (decarboxylase)EmeD (thioredoxin-like)

Concluding RemarksGliocladinin B exemplifies how fungal genomic architecture and enzymatic innovation yield structurally complex metabolites. The modular gli cluster integrates NRPS machinery with PTM-regulated oxidoreductases to construct its bioactive ETP core. Future exploitation of these pathways may involve combinatorial biosynthesis—e.g., swapping gliD with heterologous sulfur-transferases—to generate unnatural ETP analogs with enhanced bioactivity.

Properties

Product Name

gliocladinin B

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-3,6-bis(4-methoxyphenyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C26H28O10

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C26H28O10/c1-33-15-7-3-13(4-8-15)17-11-18(28)20(14-5-9-16(34-2)10-6-14)22(30)25(17)36-26-24(32)23(31)21(29)19(12-27)35-26/h3-11,19,21,23-24,26-32H,12H2,1-2H3/t19-,21-,23+,24-,26+/m1/s1

InChI Key

CCJNSMAVIQYGNV-WZANBAKGSA-N

Synonyms

gliocladinin B

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)OC)O

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)OC)O

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